ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE
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Overview
Description
ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE is a complex organic compound that features a thiazole ring, a phenyl group, and a benzoate ester
Biochemical Analysis
Biochemical Properties
It is known that the thiazole ring, a key structural component of this compound, plays a significant role in its biological activity . The thiazole ring can interact with various enzymes, proteins, and other biomolecules, affecting their function and contributing to the compound’s overall biological effects .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The phenyl group is introduced via electrophilic aromatic substitution reactions, and the benzoate ester is formed through esterification reactions involving benzoic acid and ethanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure .
Mechanism of Action
The mechanism of action of ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[METHYL(2-PHENYL-1,3-THIAZOL-4-YL)AMINO]BENZOATE
- 2-METHYL-4-(4-METHYL-2-4-(TRIFLUOROMETHYL)PHENYL-5-THIAZOLYL)
- BENZIMIDAZOLE-THIAZOLE DERIVATIVES
Uniqueness
ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate (ETB) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
ETB is characterized by its thiazole and benzoate moieties, which contribute to its biological properties. The synthesis typically involves the reaction of 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives with ethyl amine and subsequent coupling reactions to form the final product. A typical synthetic route may follow these steps:
- Formation of Thiazole Ring : The thiazole is synthesized through cyclization reactions involving appropriate precursors.
- Carbamoylation : An amine is introduced to form the carbamoyl group.
- Esterification : The benzoic acid derivative is esterified with ethanol to yield ETB.
Antimicrobial Properties
Research indicates that compounds with thiazole structures exhibit antimicrobial activity against various pathogens. A study highlighted that derivatives similar to ETB showed significant activity against Gram-positive and Gram-negative bacteria, including resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
ETB has been evaluated for its anticancer potential. In vitro studies demonstrated that ETB induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to target specific signaling pathways, such as those involving GPX4 (glutathione peroxidase 4), has been noted as a critical factor in its cytotoxicity .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast Cancer) | 10 | Induction of apoptosis via oxidative stress |
HCT116 (Colon Cancer) | 15 | Mitochondrial dysfunction |
Anti-inflammatory Effects
The anti-inflammatory properties of ETB have also been investigated. Studies suggest that ETB can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, indicating its potential use in treating inflammatory diseases . This effect may be mediated through the inhibition of NF-kB signaling pathways.
The biological activity of ETB can be attributed to several mechanisms:
- Covalent Bond Formation : The electrophilic nature of the thiazole ring allows it to form covalent bonds with thiol groups in proteins, leading to functional modifications.
- Oxidative Stress Induction : ETB promotes the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells.
- Inhibition of Enzymatic Activity : ETB has shown potential in inhibiting specific enzymes related to inflammation and cancer progression, such as phosphodiesterases .
Study on Antimicrobial Activity
In a controlled study, ETB was tested against a panel of bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
Evaluation in Cancer Models
A recent study assessed the effects of ETB on tumor xenografts in mice. Results showed a significant reduction in tumor size compared to controls, supporting its efficacy as an anticancer agent .
Properties
IUPAC Name |
ethyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-2-25-17(23)14-8-10-15(11-9-14)20-18(24)22-19-21-16(12-26-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTKQSGIKIUATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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